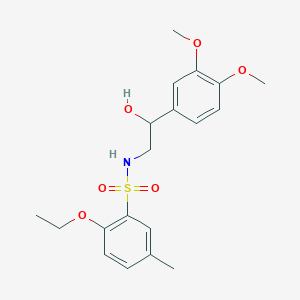

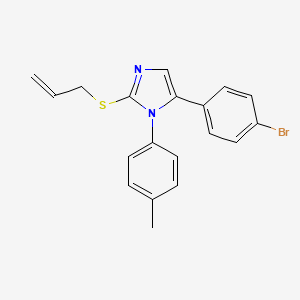

![molecular formula C22H18FN3O3S B2733545 N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-fluoro-N-(pyridin-2-ylmethyl)benzamide CAS No. 899964-80-8](/img/structure/B2733545.png)

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-fluoro-N-(pyridin-2-ylmethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-fluoro-N-(pyridin-2-ylmethyl)benzamide” is a chemical compound that belongs to the class of organic compounds known as thiazoles . Thiazoles are compounds containing a five-membered aromatic ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic techniques. For instance, the structure of a related compound was analyzed based on IR, 1H, 13C NMR, and mass spectral data . The crystal structure of a similar compound was reported as monoclinic, with specific dimensions .Chemical Reactions Analysis

The chemical reactions involving thiazole derivatives have been studied extensively. Thiazole nucleus exhibited its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques. For example, the 1H-NMR and 13C-NMR spectra of a related compound were reported . Another compound was reported as an orange-red solid with a yield of 90% .Mécanisme D'action

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-fluoro-N-(pyridin-2-ylmethyl)benzamide exerts its inhibitory effect on CK2 by binding to the ATP-binding site of the enzyme, thereby preventing its phosphorylation activity. This leads to the inhibition of downstream signaling pathways involved in cell growth, proliferation, and survival. The selectivity of this compound for CK2 is due to its unique chemical structure, which allows for specific interactions with the enzyme's active site.

Biochemical and Physiological Effects:

This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, both in vitro and in vivo. It also inhibits angiogenesis, the process by which new blood vessels are formed, which is critical for tumor growth and metastasis. Additionally, this compound has been found to modulate the immune system, enhancing the anti-tumor response of immune cells.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-fluoro-N-(pyridin-2-ylmethyl)benzamide is its high selectivity for CK2, which reduces the risk of off-target effects. Moreover, this compound is a small molecule compound, making it easier to penetrate cell membranes and reach its target. However, one limitation of this compound is its relatively low solubility in water, which can affect its bioavailability and efficacy.

Orientations Futures

The potential applications of N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-fluoro-N-(pyridin-2-ylmethyl)benzamide in cancer therapy are vast, and future research should focus on its use in combination therapy with other cancer drugs. Moreover, the development of more potent and selective CK2 inhibitors based on the structure of this compound could lead to the discovery of new cancer therapies. Another direction for future research could be the investigation of the role of CK2 in other diseases, such as neurodegenerative disorders and inflammation, and the potential use of CK2 inhibitors in these conditions.

Conclusion:

In conclusion, this compound is a small molecule compound with potential applications in cancer therapy due to its high selectivity and potency as a CK2 inhibitor. The synthesis of this compound is a straightforward process, and its mechanism of action has been extensively studied. This compound has shown promising results in inhibiting cancer cell growth and enhancing the efficacy of other cancer drugs. Future research should focus on the development of more potent and selective CK2 inhibitors and the investigation of the role of CK2 in other diseases.

Méthodes De Synthèse

The synthesis of N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-fluoro-N-(pyridin-2-ylmethyl)benzamide involves the reaction of 4,7-dimethoxybenzo[d]thiazol-2-amine with 3-fluoro-N-(pyridin-2-ylmethyl)benzamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain pure this compound. The synthesis of this compound is a relatively straightforward process and can be performed on a large scale, making it a suitable candidate for drug discovery and development.

Applications De Recherche Scientifique

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-fluoro-N-(pyridin-2-ylmethyl)benzamide has been extensively studied for its potential applications in cancer therapy, as CK2 is overexpressed in many types of cancer and plays a critical role in cancer cell survival and proliferation. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and pancreatic cancer, both in vitro and in vivo. Moreover, this compound has been found to enhance the efficacy of other cancer drugs, such as paclitaxel and gemcitabine, suggesting its potential use in combination therapy.

Propriétés

IUPAC Name |

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-fluoro-N-(pyridin-2-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18FN3O3S/c1-28-17-9-10-18(29-2)20-19(17)25-22(30-20)26(13-16-8-3-4-11-24-16)21(27)14-6-5-7-15(23)12-14/h3-12H,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSZNTAOEIAQZFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)OC)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4=CC(=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-{[(4-fluorobenzyl)oxy]methyl}-N-(3-fluorophenyl)-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxamide](/img/structure/B2733467.png)

![N-(2-chlorophenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2733469.png)

![Ethyl 2-[2-[2-(cyclopentylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B2733471.png)

![3-(4-chlorophenyl)-9-methyl-1,7-bis(2-methylallyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2733476.png)

![(3-[4-Bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl)amine hydrobromide](/img/structure/B2733478.png)

![7-(2,3-dimethoxyphenyl)-6-(3,4-dimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2733479.png)

![[5-(dimethylsulfamoyl)-1-ethyl-1H-1,3-benzodiazol-2-yl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2733481.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2733485.png)